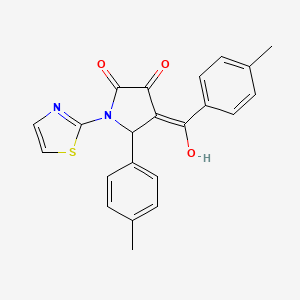

N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indole derivatives have been extensively studied for their potential anticancer properties. A series of substituted benzamides, similar in structure to the compound of interest, showed moderate to excellent anticancer activity against various cancer cell lines. Such compounds are designed and synthesized to target specific cancer types, demonstrating the versatility of indole derivatives in cancer research (Ravinaik et al., 2021).

Urease Inhibitors

Compounds containing indole bases have been evaluated for their inhibitory potential against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is crucial for developing treatments for diseases caused by urease-producing bacteria. Novel indole-based oxadiazole scaffolds have been identified as potent urease inhibitors, highlighting their therapeutic potential in drug design programs (Nazir et al., 2018).

Antimicrobial Activity

Indole derivatives synthesized with oxadiazole scaffolds have shown promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating their potential as new antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights into designing more effective antimicrobials (Saundane & Mathada, 2015).

Enzymatic Inhibition

Research on indole derivatives also extends to their ability to inhibit specific enzymes. For example, studies have explored the inhibition of human immunodeficiency virus (HIV) integrase, an enzyme critical for the HIV replication cycle. Indole-based compounds have been evaluated for their potential to inhibit this enzyme, contributing to the development of new antiviral drugs (Monteagudo et al., 2007).

Antidiabetic Screening

Indole derivatives have also been synthesized and evaluated for their antidiabetic properties, particularly through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. This research is crucial for developing new treatments for diabetes mellitus, showcasing the indole derivatives' potential in managing blood sugar levels (Lalpara et al., 2021).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to inhibit viral replication in acutely infected cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin , a key protein involved in cell division.

Result of Action

Some indole derivatives have been reported to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . Additionally, some indole derivatives have been reported to reduce inflammation and pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

Eigenschaften

IUPAC Name |

N-methyl-N-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-26(21(28)16-11-22-17-10-6-5-9-15(16)17)13-18(27)23-12-19-24-20(25-29-19)14-7-3-2-4-8-14/h2-11,22H,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAGWFQGQXXFLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2957902.png)

![2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2957907.png)

![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2957916.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)